5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by a fused ring system that includes a triazole ring and a quinazoline ring. The presence of a chlorine atom at the 5-position of the triazole ring adds to its unique chemical properties. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-hydrazinobenzonitrile. This intermediate then undergoes cyclization with chloroform and sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-[1,2,4]triazolo[1,5-a]quinazoline
- 5-Chloro-[1,2,3]triazolo[1,5-c]quinazoline
- 5-Chloro-[1,2,3]triazolo[1,5-d]quinazoline
Uniqueness
5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific ring fusion pattern and the position of the chlorine atom. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H5ClN4 |
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Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-chlorotriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C9H5ClN4/c10-9-6-3-1-2-4-7(6)14-8(12-9)5-11-13-14/h1-5H |
InChI Key |
CPCLTEJWVCMBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CN=NN23)Cl |
Origin of Product |
United States |
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